molecular formula C11H12F2O2 B13301872 1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one

1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one

Cat. No.: B13301872
M. Wt: 214.21 g/mol
InChI Key: OQALBGMLCWWBCH-UHFFFAOYSA-N
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Description

1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one is an organic compound characterized by the presence of difluoro and hydroxy groups attached to a phenyl ring, along with a methylbutanone moiety

Preparation Methods

The synthesis of 1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Fluorination: Introduction of fluorine atoms at the 2 and 3 positions of the phenyl ring using reagents such as diethylaminosulfur trifluoride.

    Hydroxylation: Introduction of the hydroxy group at the 4 position using hydroxylation agents.

    Alkylation: Attachment of the methylbutanone moiety through alkylation reactions using appropriate alkylating agents.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the methylbutanone moiety can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The compound can undergo condensation reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with molecular targets and pathways. The hydroxy and difluoro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one can be compared with similar compounds such as:

    1-(2,3-Difluoro-4-hydroxyphenyl)ethanone: Similar structure but with an ethanone moiety instead of methylbutanone.

    2,3-Difluoro-4-hydroxyphenylboronic acid: Contains a boronic acid group instead of the methylbutanone moiety.

    2,3-Difluoro-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of the methylbutanone moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

1-(2,3-difluoro-4-hydroxyphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C11H12F2O2/c1-6(2)5-9(15)7-3-4-8(14)11(13)10(7)12/h3-4,6,14H,5H2,1-2H3

InChI Key

OQALBGMLCWWBCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C(=C(C=C1)O)F)F

Origin of Product

United States

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